3-Azido-1-(4-methylbenzyl)azetidine
Overview
Description
3-Azido-1-(4-methylbenzyl)azetidine, also known as AMBA, is an azido compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile reagent that can be used for the synthesis of various compounds and for the study of biochemical and physiological effects.
Scientific Research Applications
Designing Prodrugs of AZT : A study by Parang et al. (2000) discusses the development of prodrugs for AZT (3'-Azido-2',3'-dideoxythymidine), a drug used in HIV treatment. The research focuses on strategies to overcome AZT's limitations by modifying its structure for better efficacy and reduced toxicity. While not directly mentioning 3-Azido-1-(4-methylbenzyl)azetidine, the work is relevant to understanding the broader context of azide-functionalized compounds in drug design (Parang, Wiebe, & Knaus, 2000).
Synthesis of Functionalized Azetidines : Stankovic et al. (2012) describe the synthesis of 3-functionalized 3-methylazetidines, showcasing methods to generate novel azetidine derivatives through nucleophilic substitution. This process could be applied to synthesize compounds similar to 3-Azido-1-(4-methylbenzyl)azetidine for various biochemical applications (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).
Novel Azetidine Fatty Esters : A study by Lie Ken Jie and Syed-rahmatullah (1992) explores the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters. These compounds, including azetidine derivatives, have potential applications in biochemical research and drug development (Lie Ken Jie & Syed-rahmatullah, 1992).
Iron-Catalyzed Synthesis of Azetidines : Dubois et al. (2019) report the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines, highlighting a method for producing azetidine derivatives through mild thiol alkylation. This technique could potentially be adapted for synthesizing 3-Azido-1-(4-methylbenzyl)azetidine derivatives for research or therapeutic uses (Dubois, Lazaridou, Choi, Mousseau, & Bull, 2019).
properties
IUPAC Name |
3-azido-1-[(4-methylphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-2-4-10(5-3-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGBFXLXKKQMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(4-methylbenzyl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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